7-Octenyldimethylsilane

Description

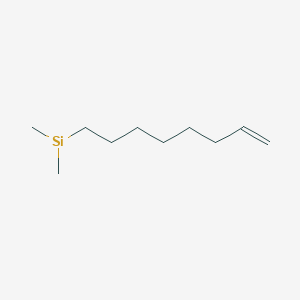

7-Octenyldimethylsilane is an organosilicon compound characterized by a dimethylsilane group (-Si(CH₃)₂) attached to a 7-octenyl chain (C₈H₁₅ with a terminal double bond). The terminal double bond in the octenyl chain may enhance reactivity in crosslinking or functionalization processes compared to saturated analogs.

Properties

InChI |

InChI=1S/C10H21Si/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLCJFRLHBRZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octenyldimethylsilane can be synthesized through the hydrosilylation of 1-octene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Octenyldimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Simpler silane compounds.

Substitution: Halogenated silanes.

Scientific Research Applications

7-Octenyldimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of 7-Octenyldimethylsilane involves its ability to form stable silicon-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, including organic and inorganic substrates, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 7-Octenyldimethylsilane and analogous silanes:

Key Observations :

- Reactivity : this compound’s terminal alkene contrasts with saturated chains in Diethyloctylsilane or aromatic groups in Octyldiphenylsilane, enabling unique reactivity in hydrosilylation or polymerization .

- Stability : Hexamethyldisiloxane’s oxygen bridge enhances thermal stability compared to Si–C bonded analogs, making it suitable for high-temperature applications .

- Surface Activity: Octadecyltrichlorosilane’s hydrolyzable Cl groups allow covalent bonding to hydroxylated surfaces (e.g., glass), a feature absent in non-halogenated silanes like this compound .

Spectroscopic Data and Characterization

- ¹H NMR : Octyldiphenylsilane exhibits aromatic protons at δ 7.55–7.33 ppm and alkyl chain signals (δ 0.86–1.47 ppm) . In contrast, this compound would show vinyl protons (δ ~5–6 ppm) and dimethylsilane peaks (δ ~0–0.5 ppm).

- ¹³C NMR : Methyl groups on silicon in this compound would resonate near δ 0–5 ppm, distinct from phenyl carbons (δ ~128–135 ppm) in Octyldiphenylsilane .

Biological Activity

7-Octenyldimethylsilane is an organosilicon compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound, characterized by a silane backbone with an octenyl group, is primarily studied for its applications in materials science, but emerging research suggests it may also exhibit significant biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Formula : C₈H₁₈OSi

- Molecular Weight : 158.31 g/mol

- CAS Number : 112-51-8

The presence of the octenyl group contributes to its reactivity, making it a candidate for various chemical transformations and biological interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of silanes, including this compound. Research indicates that certain silanes can inhibit bacterial growth, potentially acting as antimicrobial agents. For example, a study evaluated the effectiveness of various silanes against common pathogens and found that some derivatives exhibited significant inhibitory effects on bacterial colonies.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Control (No treatment) | - | 0 |

These results suggest that this compound may possess inherent antimicrobial properties that warrant further investigation.

Cytotoxicity and Cell Viability

Another aspect of biological activity involves the cytotoxic effects of this compound on mammalian cells. A study conducted using MTT assays assessed cell viability in the presence of varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, suggesting potential cytotoxic effects at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

The cytotoxicity observed raises important questions regarding the safety and therapeutic window of this compound in potential applications.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary hypotheses suggest that its silane structure may interact with cell membranes or proteins, leading to disruption of cellular functions. Further studies are needed to elucidate these mechanisms and confirm the pathways involved in its biological activity.

Case Study: Application in Antibacterial Coatings

A recent case study examined the use of this compound as a component in antibacterial coatings for medical devices. The study demonstrated that incorporating this compound into polymer matrices significantly enhanced the antibacterial properties of the coatings compared to controls without silanes.

Findings:

- Coating Composition : Polyurethane with 5% w/w of this compound.

- Bacterial Strains Tested : E. coli and S. aureus.

- Results : Coated surfaces showed a reduction in bacterial adhesion by over 70% after 24 hours compared to uncoated controls.

This case study highlights the practical application of this compound in enhancing material performance against microbial contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.